2,4-Dichlorobenzenethiol

Overview

Description

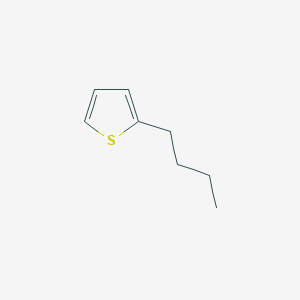

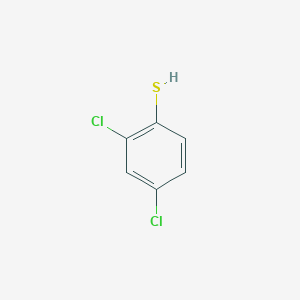

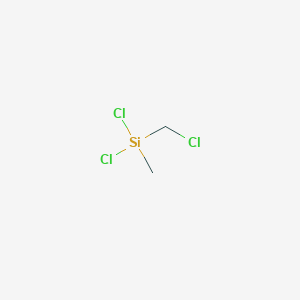

2,4-Dichlorobenzenethiol is a halogenated aromatic thiol.

Scientific Research Applications

Solvent Extraction Systems : A study developed a novel solvent extractant for palladium(II), utilizing a customized extraction system with appropriate diluents and stripping agents, aimed at the selective recovery of palladium from spent automotive catalysts. This highlights the potential application of specific chemical compounds in recycling and resource recovery processes (Traeger et al., 2012).

Herbicide Toxicity Studies : Research on 2,4-dichlorophenoxyacetic acid (a related compound to 2,4-Dichlorobenzenethiol) showed its widespread use in agriculture and urban settings, leading to direct or indirect impacts on natural environments. The study provides insights into the characteristics of 2,4-D toxicity and mutagenicity, indicating the relevance of such compounds in environmental and public health research (Zuanazzi et al., 2020).

Trapping Agents for Alkylating Intermediates : 3,4-dichlorobenzenethiol was used as a probe for methylating agent production during exposure to nitrosamines in a study, demonstrating its application in biochemical and cancer research. The study suggests caution in interpreting results using this compound due to potential artifactual methylation (Kroeger-Koepke et al., 1985).

Synthesis of Organic Intermediates : Research on 2,4-dichlorofluorobenzene, an organic intermediate for synthesizing ciprofloxacin, illustrates the use of specific chemical compounds in pharmaceutical manufacturing. The study focused on a safer and more controlled synthesis route (You-jun, 2008).

Environmental Microbial Transformation Rates : A study used 2,4-dichlorophenoxyacetic acid methyl ester as a benchmark chemical to determine microbial transformation rates in various environments, showcasing the application of chemical compounds in environmental microbiology (Newton et al., 1990).

Contact Sensitizing Chemicals in Immunology : Research compared the fate of 2,4-dinitrochlorobenzene and 2,4-dichloronitrobenzene after application to mouse skin, highlighting their roles in dermatological and immunological studies (Botham et al., 1987).

Safety and Hazards

2,4-Dichlorobenzenethiol is considered hazardous. It causes skin irritation and serious eye irritation. Protective measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

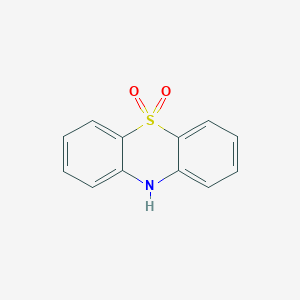

Relevant Papers One relevant paper discusses the synthesis of a new silver cluster, [Ag59 (2,5-DCBT)32]3−, which acts as a precursor for the synthesis of three well-known silver clusters, [Ag44 (2,4-DCBT/4-FTP)30]4−, [Ag25 (2,4-DMBT)18]−, and [Ag29 (1,3-BDT)12 (PPh3)4]3− .

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets through the formation of radicals . These radicals, including the 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR), are involved in the self/cross-coupling processes that are crucial steps for the formation of certain compounds .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichlorothiophenol involve the formation of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from self/cross-coupling of the aforementioned radicals . The rate constants of these crucial elementary steps have been deduced over a temperature range of 600–1200 K .

Result of Action

It has been suggested that the compound may have antibacterial, insecticidal, and anti-moth properties .

Action Environment

The action, efficacy, and stability of 2,4-Dichlorothiophenol can be influenced by various environmental factors. It should be stored under dry, inert gas, with the container kept sealed and placed in a cool, dry place .

Biochemical Analysis

Biochemical Properties

It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) . The formation of 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, and 3,5-dichlorothiophenoxyl diradical, which derive from 2,4-Dichlorothiophenol, is the initial and key step in the formation of PCTA/DTs .

Cellular Effects

It is known that its derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to produce a wide range of adverse effects in the health of animals and humans . These effects range from embryotoxicity and teratogenicity to neurotoxicity .

Molecular Mechanism

The molecular mechanism of 2,4-Dichlorothiophenol involves the formation of various radicals. The self/cross-coupling of these radicals is the initial and important step for PCTA/DT formation . The most efficient sulfur-carbon coupling mode for the formation of PCTAs is the S•/σ-C• condensation with both thiophenolic sulfur in one radical and ortho carbon in the other radical bonded to a single electron .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) .

Transport and Distribution

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Subcellular Localization

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Properties

IUPAC Name |

2,4-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVJFREPSJSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149945 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-41-4 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?

A: this compound (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.

Q2: How does this compound contribute to the formation of PCTA/DTs?

A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].

Q3: What is the role of computational chemistry in understanding PCTA/DT formation from this compound?

A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.

Q4: Can this compound be used to synthesize other materials besides PCTA/DTs?

A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)